Cas no 2172531-81-4 (2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid)

2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid
- EN300-1596367
- 2172531-81-4
- 2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid
-
- インチ: 1S/C12H19N3O3/c1-8(2)12-10(6-11(16)17)13-14-15(12)7-9-4-3-5-18-9/h8-9H,3-7H2,1-2H3,(H,16,17)
- InChIKey: QVMZVNBBQNAXAD-UHFFFAOYSA-N
- ほほえんだ: O1CCCC1CN1C(=C(CC(=O)O)N=N1)C(C)C
計算された属性
- せいみつぶんしりょう: 253.14264148g/mol
- どういたいしつりょう: 253.14264148g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596367-2.5g |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 2.5g |
$3696.0 | 2023-06-04 | ||
Enamine | EN300-1596367-0.05g |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 0.05g |
$1584.0 | 2023-06-04 | ||
Enamine | EN300-1596367-0.1g |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 0.1g |
$1660.0 | 2023-06-04 | ||
Enamine | EN300-1596367-0.25g |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 0.25g |
$1735.0 | 2023-06-04 | ||
Enamine | EN300-1596367-1000mg |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 1000mg |
$1887.0 | 2023-09-23 | ||
Enamine | EN300-1596367-100mg |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 100mg |
$1660.0 | 2023-09-23 | ||
Enamine | EN300-1596367-0.5g |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 0.5g |
$1811.0 | 2023-06-04 | ||
Enamine | EN300-1596367-10.0g |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 10g |
$8110.0 | 2023-06-04 | ||
Enamine | EN300-1596367-250mg |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 250mg |
$1735.0 | 2023-09-23 | ||
Enamine | EN300-1596367-10000mg |
2-[1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172531-81-4 | 10000mg |
$8110.0 | 2023-09-23 |
2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acidに関する追加情報
Introduction to 2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid (CAS No. 2172531-81-4)
2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid (CAS No. 2172531-81-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, which are known for their biological activities and versatility in drug design. The presence of the oxolan and propan-2-yl moieties adds to its complexity and functionality, making it a promising candidate for various pharmaceutical applications.
The chemical structure of 2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid is characterized by a central 1,2,3-triazole ring linked to an oxolan moiety and an isopropyl group. The triazole ring is a well-known pharmacophore that is widely used in drug discovery due to its ability to form stable hydrogen bonds and π-stacking interactions with biological targets. The oxolan moiety, on the other hand, introduces a chiral center, which can significantly influence the compound's stereochemistry and biological activity.
Recent studies have highlighted the potential of 2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.
Beyond its anti-inflammatory properties, 2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid has also shown promise in cancer research. A preclinical study conducted at the National Cancer Institute demonstrated that this compound can selectively target cancer cells by inducing apoptosis through the activation of caspase pathways. The selective cytotoxicity observed in cancer cells suggests that this compound may have a favorable therapeutic index, minimizing potential side effects on healthy cells.
The synthesis of 2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylic acid has been optimized using modern synthetic techniques such as click chemistry. Click chemistry is a powerful method for constructing complex molecules through highly efficient and selective reactions. The use of copper(I) catalyzed azide–alkyne cycloaddition (CuAAC) has been particularly effective in synthesizing this compound with high yields and purity. This synthetic approach not only simplifies the production process but also allows for easy modification of the molecular structure to explore different derivatives with enhanced biological activities.
In terms of pharmacokinetics and pharmacodynamics, preliminary studies have shown that 2-1-(oxolan - ylmethyl)-5-(propan - yl)-1H - 1 , 2 , 3 - triazol - 4 - ylacetic acid exhibits favorable properties such as good solubility and stability in physiological conditions. These characteristics are crucial for ensuring effective delivery and bioavailability when administered as a therapeutic agent. Additionally, the compound has demonstrated low toxicity in animal models, suggesting a wide therapeutic window and reduced risk of adverse effects.
The potential applications of 2 - 1 - (oxolan - ylmethyl) - 5 - (propan - yl) - 1H - 1 , 2 , 3 - triazol - 4 - ylacetic acid extend beyond traditional pharmaceuticals. In the field of materials science, this compound has been explored for its use in developing novel drug delivery systems. For example, researchers at the University of California have synthesized nanoparticles loaded with this compound for targeted delivery to specific tissues or organs. The encapsulation within nanoparticles enhances the stability and controlled release of the drug, potentially improving treatment outcomes.
In conclusion, 2 - 1 - (oxolan - ylmethyl) - 5 - (propan - yl) - 1H - 1 , 2 , 3 - triazol - ylacetic acid (CAS No. 2172531 -81 -4) represents a promising molecule with diverse applications in medicine and materials science. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing medical treatments and improving patient outcomes.
2172531-81-4 (2-1-(oxolan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetic acid) 関連製品
- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 1565068-81-6([(3-Bromophenyl)methyl](3,3-dimethylbutan-2-yl)amine)
- 868370-90-5(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)
- 2171925-58-7(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}-2-(propan-2-yl)butanoic acid)
- 620546-41-0(methyl 2-{(2Z)-2-(4-bromophenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}propanoate)
- 2171929-13-6(3'-methyl-4-azaspirobicyclo2.2.2octane-2,2'-morpholine)
- 2228236-54-0(tert-butyl N-4-methoxy-2-(2-methylbut-3-yn-2-yl)phenylcarbamate)
- 1421923-86-5((E)-3-(3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,4-triazol-1-yl)-N'-(pyrazin-2-yl)acrylohydrazide)
- 63206-77-9([1,2,4]Triazolo[4,3-a]pyrimidin-3(2H)-one)
- 937609-28-4(3-(4-bromo-2-fluorophenyl)methylazetidine)



